molecular formula C20H18N2O5S3 B11416177 C20H18N2O5S3

C20H18N2O5S3

Cat. No.: B11416177
M. Wt: 462.6 g/mol
InChI Key: YIMRWTWFPZWXIE-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including benzyl, benzoxazole, and rhodanine moieties. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Rhodanine Moiety: This step involves the reaction of the benzoxazole intermediate with rhodanine in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine lies in its combined structural features, which confer both fluorescent properties and potential biological activities. This makes it a valuable compound for multidisciplinary research .

Properties

Molecular Formula

C20H18N2O5S3

Molecular Weight

462.6 g/mol

IUPAC Name

3-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid

InChI

InChI=1S/C20H18N2O5S3/c23-10(24)3-4-22-18(25)12-7-6-8(13(12)19(22)26)15-11(7)14(9-2-1-5-28-9)16-17(29-15)21-20(27)30-16/h1-2,5,7-8,11-15H,3-4,6H2,(H,21,27)(H,23,24)

InChI Key

YIMRWTWFPZWXIE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5

Origin of Product

United States

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